beta-Cryptoxanthin

Catalog No.
S620446
CAS No.
472-70-8
M.F
C40H56O
M. Wt
552.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Cryptoxanthin

CAS Number

472-70-8

Product Name

beta-Cryptoxanthin

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1

InChI Key

DMASLKHVQRHNES-FKKUPVFPSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Synonyms

Beta Cryptoxanthin, Beta-Cryptoxanthin

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C

Application: Antioxidant Properties

β-Cryptoxanthin acts as an antioxidant, protecting cells from oxidative damage. It scavenges free radicals, reducing oxidative stress and inflammation. Studies have shown that it contributes to the improvement of non-alcoholic fatty liver disease (NAFLD) by enhancing insulin resistance, controlling lipid metabolism, and modulating macrophage subsets . Its antioxidant properties make it a valuable component in preventive medicine.

Experimental Procedures

To study β-Cryptoxanthin’s effects, researchers use both in vitro and in vivo models. In animal studies, they administer β-Cryptoxanthin through dietary supplementation. Mechanistic studies involve assessing insulin sensitivity, oxidative stress markers, and lipid profiles. Techniques like high-performance liquid chromatography (HPLC) coupled with UV and mass spectrometry (MS) help quantify β-Cryptoxanthin levels in tissues and serum .

Results and Outcomes

The outcomes of β-Cryptoxanthin research are promising:

Conclusion

β-Cryptoxanthin holds immense potential for human health. Its multifaceted benefits make it a valuable area of research, and ongoing studies continue to uncover its applications. As we delve deeper, we gain insights into how this carotenoid can positively impact our well-being.

Beta-cryptoxanthin (β-cryptoxanthin) is a natural pigment belonging to the carotenoid family. It is widely found in various fruits and vegetables, contributing to their vibrant colors. Some rich sources include oranges, papayas, mangoes, tangerines, persimmons, red peppers, and corn []. Beta-cryptoxanthin holds significance in scientific research due to its potential health benefits and its role as a precursor to vitamin A [].


Molecular Structure Analysis

Beta-cryptoxanthin possesses a long, conjugated chain structure consisting of 40 carbon atoms (C40H56O) with alternating single and double bonds. This structure allows for delocalization of electrons, giving β-cryptoxanthin its characteristic orange color and antioxidant properties []. Two β-ionone rings are located at each end of the conjugated chain, contributing to the overall lipophilic nature of the molecule.


Chemical Reactions Analysis

Conversion to Vitamin A

One of the key reactions involving β-cryptoxanthin is its conversion to vitamin A (retinol) in the human body [, ]. This process takes place in the small intestine and can be represented by the following simplified equation:

β-Cryptoxanthin -> Retinol (vitamin A) []

Other Reactions


Physical And Chemical Properties Analysis

  • Molecular Formula: C40H56O
  • Molar Mass: 552.85 g/mol
  • Melting Point: 169 °C (approximately)
  • Solubility: Low solubility in water, but highly soluble in organic solvents like fats and oils []
  • Stability: Sensitive to light, heat, and oxygen

The primary mechanism of action for β-cryptoxanthin is attributed to its role as a provitamin A [, ]. Once absorbed, it can be cleaved into retinol, the active form of vitamin A, which plays crucial roles in vision, immune function, and cell differentiation []. Additionally, β-cryptoxanthin exhibits antioxidant properties due to its conjugated double bond structure. This allows it to scavenge free radicals, potentially reducing oxidative stress and the risk of chronic diseases [].

Beta-cryptoxanthin is generally considered safe for consumption through dietary sources []. However, excessive intake of β-cryptoxanthin supplements might lead to carotenodermia, a harmless condition characterized by a yellowish discoloration of the skin.

Physical Description

Solid

XLogP3

12.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

552.433116406 g/mol

Monoisotopic Mass

552.433116406 g/mol

Heavy Atom Count

41

Melting Point

172 - 173 °C

UNII

6ZIB13GI33

MeSH Pharmacological Classification

Provitamins

Wikipedia

Cryptoxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Modify: 2023-08-15

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